7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
“7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” typically involves multi-step organic reactions. Common steps may include:
- Formation of the pyrido[2,3-d]pyrimidinone core through cyclization reactions.
- Introduction of the benzodioxolyl and difluoromethyl groups via substitution reactions.
- Incorporation of the mercapto group through thiolation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions could target the difluoromethyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the pyrido[2,3-d]pyrimidinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as various substituted analogs.
Scientific Research Applications
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology
- Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
- Potential applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry
- May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for compounds like “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” would depend on its specific biological target. Common mechanisms include:
- Binding to enzymes or receptors, inhibiting their activity.
- Interacting with DNA or RNA, affecting gene expression.
- Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidinones with different substituents.
- Benzodioxole-containing compounds.
- Difluoromethyl-substituted aromatic compounds.
Uniqueness
The unique combination of functional groups in “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(2,5-dimethylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O3S/c1-11-3-4-12(2)16(7-11)28-21-19(22(29)27-23(28)32)14(20(24)25)9-15(26-21)13-5-6-17-18(8-13)31-10-30-17/h3-9,20H,10H2,1-2H3,(H,27,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYFFKXRPVRKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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